methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate
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Overview
Description
Methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group attached to the triazole ring, which is further connected to a benzamido group and a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that the 1,2,3-triazole ring system, which is a part of this compound, can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with a similar 1,2,3-triazole ring system have been known to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Pharmacokinetics
Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of such compounds was also investigated by predicting their pharmacokinetic properties .
Action Environment
A novel, metal-free process for the synthesis of similar compounds has been reported, which is atom economical, highly selective, and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized using a “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne. For this compound, 5-methyl-1H-1,2,3-triazole is formed by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with an appropriate alkyne under copper(I) catalysis.
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Amidation Reaction: : The triazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to form the benzamido intermediate. This step typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
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Esterification: : Finally, the benzamido intermediate is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry techniques and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming a carboxylic acid derivative.
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Reduction: : Reduction reactions can target the ester group, converting it into an alcohol.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of the corresponding alcohol from the ester group.
Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate could be investigated for similar activities, potentially serving as a lead compound in drug discovery programs.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its structural features could make it suitable for applications in polymer science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)benzamido)benzoate: Lacks the methyl group on the triazole ring.
Methyl 2-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate: Contains a phenyl group instead of a methyl group on the triazole ring.
Methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The presence of the methyl group on the triazole ring in this compound can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-11-19-21-22(12)14-9-7-13(8-10-14)17(23)20-16-6-4-3-5-15(16)18(24)25-2/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRWNJLYJZIQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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